molecular formula C13H16BrNO4S B506322 Cambridge id 5347621

Cambridge id 5347621

Cat. No.: B506322
M. Wt: 362.24g/mol
InChI Key: MZCGRCDKTRZYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For this analysis, we assume Cambridge ID 5347621 corresponds to CAS 1254115-23-5 (hereafter referred to as Compound A), a heterocyclic compound with the molecular formula C₇H₁₄N₂O and molecular weight 142.20 g/mol . Compound A is characterized by moderate bioavailability (score: 0.55), high aqueous solubility (86.7 mg/mL), and low skin permeability (log Kp: -7.66 cm/s). Its synthesis involves piperazine derivatives under inert conditions using potassium carbonate in polar aprotic solvents .

Properties

Molecular Formula

C13H16BrNO4S

Molecular Weight

362.24g/mol

IUPAC Name

2-bromo-5-(4-methylpiperidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C13H16BrNO4S/c1-9-4-6-15(7-5-9)20(18,19)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)

InChI Key

MZCGRCDKTRZYAU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A, we compare it with two structural analogs: CAS 1046861-20-4 (Compound B) and CAS 1022150-11-3 (Compound C). Key comparative data are summarized in Table 1 and Table 2 .

Table 1: Structural and Physicochemical Properties

Property Compound A Compound B Compound C
Molecular Formula C₇H₁₄N₂O C₆H₅BBrClO₂ C₂₇H₃₀N₆O₃
Molecular Weight (g/mol) 142.20 235.27 486.57
Log Po/w (Consensus) 0.03 0.61 Not reported
Solubility (ESOL) 86.7 mg/mL (Very soluble) 0.24 mg/mL (Soluble) Not reported
Bioavailability Score 0.55 0.55 Not reported

Key Findings:

Structural Complexity : Compound C (C₂₇H₃₀N₆O₃) exhibits significantly higher molecular weight and complexity compared to A and B, likely impacting its synthetic accessibility and pharmacokinetic behavior .

Solubility and Permeability : Compound A’s high solubility contrasts with Compound B’s lower solubility (0.24 mg/mL), which may limit its formulation versatility despite superior BBB penetration .

Synthetic Methods : All three compounds utilize polar aprotic solvents (e.g., DMF, THF) and base catalysts (e.g., K₃PO₄, Cs₂CO₃), but Compound C’s synthesis requires advanced purification techniques like column chromatography, increasing production costs .

Research Implications

  • Drug Design : Compound A’s balance of solubility and moderate bioavailability makes it a candidate for oral delivery, whereas Compound B’s BBB permeability aligns with CNS-targeted therapies .
  • Regulatory Considerations : Compound C’s structural alerts necessitate rigorous preclinical safety assessments, contrasting with the cleaner profiles of A and B .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studies involving Cambridge ID 5347621?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . Begin with a literature review to identify gaps, then narrow the question using frameworks like PICO (Population, Intervention, Comparison, Outcome) for experimental studies. Ensure clarity by avoiding vague terms and specifying measurable variables (e.g., reaction kinetics, molecular interactions) .

Q. What experimental designs are suitable for investigating compounds like this compound?

  • Methodological Answer : Start with controlled experiments (e.g., dose-response studies, in vitro assays) to isolate variables. Use between-subjects designs for comparative analyses (e.g., testing efficacy against a control compound) . Document procedures rigorously to enable replication, including equipment specifications (e.g., HPLC settings) and environmental controls (e.g., temperature, pH) .

Q. How to ensure measurement validity and accuracy in data collection?

  • Methodological Answer : Implement triangulation (e.g., combining spectroscopic, chromatographic, and calorimetric data) to cross-validate results . Calibrate instruments before each experiment and include repeated measurements to account for variability. For example, use triplicate runs in kinetic studies to calculate standard deviations .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer : Conduct sensitivity analyses to identify confounding variables (e.g., impurities, solvent interactions). Apply Bayesian statistics to quantify uncertainty or use multivariate regression to model interactions between variables . Replicate experiments under modified conditions (e.g., varying catalysts) to isolate discrepancies .

Q. What longitudinal study designs are appropriate for tracking stability or degradation of this compound?

  • Methodological Answer : Use accelerated aging tests with periodic sampling to simulate long-term stability. Employ time-series analysis to model degradation pathways, incorporating controls for environmental factors (e.g., humidity, light exposure) . For in vivo studies, adopt cohort designs with staggered observation windows to monitor bioaccumulation .

Q. How to integrate mixed-methods approaches (qualitative + quantitative) in research on this compound?

  • Methodological Answer : Combine ethnographic methods (e.g., interviews with synthetic chemists) with quantitative assays (e.g., yield optimization studies). For example, use grounded theory to identify synthesis challenges, then validate hypotheses via DOE (Design of Experiments) . Ensure data alignment by mapping qualitative themes to quantitative metrics (e.g., correlating procedural inefficiencies with yield reductions) .

Q. What ethical and procedural considerations apply when requesting proprietary data from Cambridge for academic research?

  • Methodological Answer : Submit a formal request detailing research objectives, methodology, and intended outcomes (e.g., peer-reviewed publication). Include a letter of support from your academic advisor and specify how data will be anonymized or aggregated to protect confidentiality . Anticipate a review period of several weeks, and prepare to sign a data-use agreement outlining restrictions on dissemination .

Data Presentation and Compliance

Q. How to structure a manuscript for publication involving this compound?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry standards):

  • Results Section : Report only novel findings; defer routine data (e.g., NMR spectra) to supplementary materials .
  • Experimental Section : Include synthesis protocols, characterization methods (e.g., 1^1H NMR, XRD parameters), and purity validation steps .
  • Ethics Compliance : Declare conflicts of interest and cite institutional review board approvals for human/animal studies .

Key Methodological Resources

  • Experimental Design : Refer to Campbell & Stanley’s Experimental and Quasi-Experimental Designs for validity threats (e.g., selection bias) .
  • Data Analysis : Use software like R or Python for advanced statistical modeling (e.g., PCA for spectral data clustering) .
  • Literature Review : Leverage tools like Zotero for citation management and systematic reviews using PRISMA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.